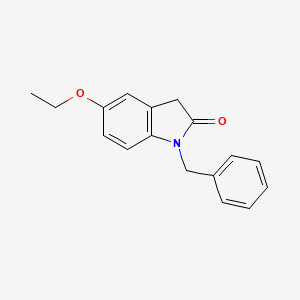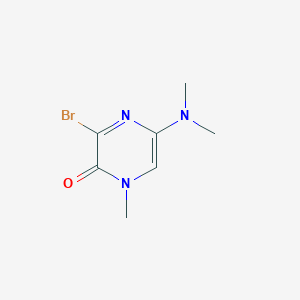
3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one” likely belongs to the class of organic compounds known as pyrazines, which are polycyclic aromatic compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . This reaction typically involves the coupling of a boronic acid or boronic ester with a halide (or triflate) under the action of a palladium catalyst .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as nucleophilic substitution (where the bromo group might be replaced by another group) or reactions involving the amino group .Wissenschaftliche Forschungsanwendungen
1. Coupling Reagent for N-methylated Amino Acids
BroP, a compound related to 3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one, is used as a reagent for coupling N-methylated amino acids. This reagent provides high yields and short reaction times, making it suitable for the synthesis of dipeptides without significant epimerization (Coste, Dufour, Pantaloni, & Castro, 1990).
2. Antimicrobial Activity
Novel substituted derivatives of 3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one have been evaluated for their antimicrobial activity. These derivatives exhibit potent antibacterial and antifungal properties, effective against various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans and Aspergillus (Chaitanya, Ravi, Damodhar, & Ravinder Nath ANISETTI, 2018).
3. Herbicide Mobility Studies
In soil column studies under unsaturated and saturated flow conditions, compounds related to 3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one, such as bromacil, demonstrate considerable mobility due to their high water solubility. This research helps understand the environmental impact and distribution of these herbicides in different soil types (Weber & Whitacre, 1982).
4. Synthesis of Antimicrobial N-phenylpyrazole Derivatives
N-phenylpyrazole derivatives synthesized using precursors related to 3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one have shown significant antimicrobial activity. These compounds, particularly ones with bromoacetyl moiety, are potential candidates for developing new therapeutic antifungal agents (Farag, Mayhoub, Barakat, & Bayomi, 2008).
5. Apoptosis Inducers in Cancer Research
Certain derivatives of 3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one have been identified as potent apoptosis inducers, particularly in the context of cancer research. These compounds are effective in inducing cell death in various human cell lines and are promising leads for developing anticancer agents (Kemnitzer et al., 2004).
Eigenschaften
IUPAC Name |
3-bromo-5-(dimethylamino)-1-methylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O/c1-10(2)5-4-11(3)7(12)6(8)9-5/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTQRLCURNQVGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C(C1=O)Br)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,6-dichloropyridin-3-yl)sulfonylamino]-N-methylbenzamide](/img/structure/B2465394.png)
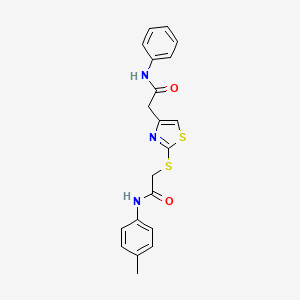
![N-[2-(1H-indol-3-yl)ethyl]-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2465397.png)
![N-(furan-2-ylmethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2465398.png)

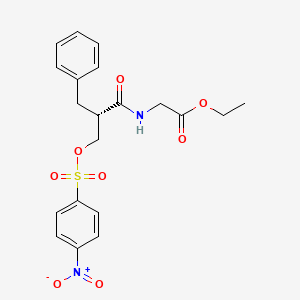
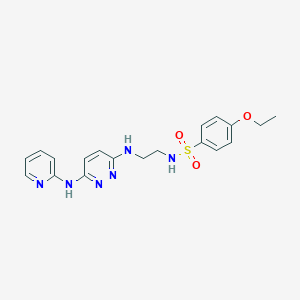
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2465405.png)
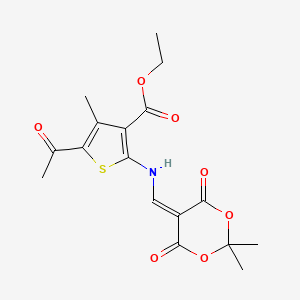
![3-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide](/img/structure/B2465407.png)

![4-(thiophen-2-ylmethyl)-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2465413.png)
